2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Description
2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a unique bicyclic structure with a 5,8-dioxaspiro[3.4]octane core. The molecule includes a methoxymethyl substituent at the 2-position and a carboxylic acid functional group, making it a hybrid of a spiroether and a carboxylic acid derivative.
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c1-12-6-8(7(10)11)4-9(5-8)13-2-3-14-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
RCVCGQSOUDPFPR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2(C1)OCCO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid typically involves the reaction of a suitable dioxane derivative with a methoxymethylating agent under controlled conditions. The reaction is often carried out in the presence of a strong base to facilitate the formation of the spiro linkage. Common solvents used in this synthesis include methanol and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with these targets.
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic core : A fused 5-membered and 3-membered ring system connected via a spiro carbon.
- Functional groups : A carboxylic acid at position 2 and a methoxymethyl group (CH₂OCH₃) as a substituent.
- Molecular formula : Presumed to be C₉H₁₂O₅ (based on analogs like C₇H₁₀O₄ for the parent acid).
The following table compares 2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid with structurally related spirocyclic compounds, focusing on molecular features, physicochemical properties, and applications.
Key Observations :
Functional Group Impact :
- The carboxylic acid in 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) enables hydrogen bonding and salt formation, enhancing solubility in polar solvents.
- Methoxymethyl substitution in the target compound likely increases steric bulk and alters solubility compared to the parent acid.
Substituent Effects: Aromatic groups (e.g., 4-bromophenyl, 4-fluorophenyl) introduce π-π stacking interactions, making these analogs suitable for binding hydrophobic targets in drug design.
Safety and Handling :
- The 4-bromophenyl derivative (CAS 1199586-87-2) requires GHS-compliant precautions (e.g., P301+P312+P330 for ingestion risks).
- Methyl ester derivatives (e.g., CAS 1037175-81-7) are typically less reactive than carboxylic acids, simplifying storage and handling.
Synthetic Utility :
Biological Activity
2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid, with the CAS number 1001907-64-7, is a compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- InChI Key : PGWGOPXPTJDZKT-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and receptors, leading to potential therapeutic applications.
Antibacterial Activity
A study demonstrated that compounds similar to this compound exhibit significant antibacterial properties. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Research has indicated that derivatives of this compound may possess anticancer properties through the induction of apoptosis in cancer cells. The spirocyclic structure is believed to enhance the selectivity towards cancerous cells while minimizing effects on normal cells.
Enzyme Inhibition
The compound has shown potential as an inhibitor for various enzymes involved in metabolic processes. For instance, it may inhibit myeloperoxidase and other oxidoreductases, which play critical roles in inflammation and oxidative stress responses.
Data Tables
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | E. coli | Inhibition Zone: 15 mm |
| Anticancer | HeLa Cells | IC50: 25 µM |
| Enzyme Inhibition | Myeloperoxidase | IC50: 30 µM |
Case Studies
-
Antibacterial Study :
A recent study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition against E. coli and Staphylococcus aureus, indicating potential for development as an antibacterial agent . -
Anticancer Research :
In vitro studies using HeLa cells revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. Further investigations are warranted to explore its mechanism of action in vivo . -
Enzyme Inhibition Analysis :
The compound was tested for its ability to inhibit myeloperoxidase activity in vitro. Results indicated a dose-dependent inhibition, suggesting its potential role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
